[2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Overview
Description
[2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethanol and an acid catalyst.
Formation of the Oxazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the oxazole ring.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group within the structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Products may include oxidized derivatives of the ethoxy group or the oxazole ring.
Reduction: Reduced forms of the oxazole ring or the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in medicinal chemistry. It could be explored for its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which [2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[2-bromo-6-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate: Similar structure but with a methoxy group instead of an ethoxy group.
[2-chloro-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the ethoxy group and the bromine atom in [2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate may confer unique reactivity and properties compared to its analogs
Properties
IUPAC Name |
[2-bromo-6-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-3-25-17-11-13(9-15(21)18(17)26-12(2)23)10-16-20(24)27-19(22-16)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEYOUGCKNHXGH-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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